tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate
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Overview
Description
Tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple functional groups, including carboxylate, sulfonate, and azo groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The reaction conditions often require precise control of temperature, pH, and reagent concentrations to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves interactions with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
72139-20-9 |
---|---|
Molecular Formula |
C43H31N9Na4O16S3 |
Molecular Weight |
1117.9 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C43H35N9O16S3.4Na/c1-23-40(50-49-34-15-14-31(69(61,62)44-2)22-32(34)42(57)58)41(56)52(51-23)30-13-6-25(37(21-30)71(66,67)68)4-3-24-5-7-28(20-36(24)70(63,64)65)46-39(55)18-17-38(54)45-26-8-10-27(11-9-26)47-48-29-12-16-35(53)33(19-29)43(59)60;;;;/h3-22,40,44,53H,1-2H3,(H,45,54)(H,46,55)(H,57,58)(H,59,60)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/b4-3+,18-17+,48-47?,50-49?;;;; |
InChI Key |
MOZDUOVISMVRIV-VDRFGPLHSA-J |
Isomeric SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)[O-])C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC(=O)/C=C/C(=O)NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)[O-])C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C=CC(=O)NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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